molecular formula C15H16N2O B3032643 o-(p-(Dimethylamino)benzylideneamino)phenol CAS No. 3230-43-1

o-(p-(Dimethylamino)benzylideneamino)phenol

Cat. No.: B3032643
CAS No.: 3230-43-1
M. Wt: 240.3 g/mol
InChI Key: GJZBNSJPZKCNPU-UHFFFAOYSA-N
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Description

o-(p-(Dimethylamino)benzylideneamino)phenol (CAS 3230-43-1) is a Schiff base compound of significant interest in advanced materials science and biomedical research. Its structure, featuring an azomethine group (-CH=N-) and a phenolic group, enables diverse applications and biological activity. In materials science, related Schiff base polymers are investigated for their inherent thermal stability and electrical conductivity, which can be enhanced through doping processes, making them potential candidates for organic electronic devices . In biomedical research, this class of compounds demonstrates a broad spectrum of potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis . Furthermore, cutting-edge research highlights the cytotoxic potential of structurally similar Schiff bases. Studies show that these compounds exhibit promising cytotoxicity against a range of human cancer cell lines, such as HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer) . The mechanism of action for its biological effects is multifaceted; it is suggested to involve the disruption of microbial cell membranes in antibacterial applications , while in anticancer research, it may function as a potential inhibitor of critical enzymatic targets like JNK1, which is associated with reversing chemotherapy resistance in cancer cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylideneamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZBNSJPZKCNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296842
Record name o-(p-(Dimethylamino)benzylideneamino)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3230-43-1
Record name NSC112118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112118
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-(p-(Dimethylamino)benzylideneamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(DIMETHYLAMINO)BENZYLIDENEAMINO)PHENOL
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Preparation Methods

Conventional Schiff Base Condensation in Ethanolic Medium

The most widely reported method involves refluxing equimolar amounts of 2-aminophenol and 4-dimethylaminobenzaldehyde in ethanol. For instance, Karaosmanoğlu et al. synthesized a structurally analogous compound, 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, by refluxing the reactants in ethanol for 4 hours, yielding a 75% product after recrystallization. Adapting this method for o-(p-(dimethylamino)benzylideneamino)phenol would involve the following steps:

  • Dissolve 2-aminophenol (1.09 g, 10 mmol) and 4-dimethylaminobenzaldehyde (1.49 g, 10 mmol) in 50 mL ethanol.
  • Reflux the mixture at 80°C for 4–6 hours.
  • Cool, filter the precipitate, and recrystallize from ethanol.

This solvent-based approach avoids catalysts, relying on the inherent reactivity of the aldehyde and amine groups. The imine (C=N) bond formation is confirmed via FTIR spectroscopy, showing a characteristic stretch at 1,620–1,640 cm⁻¹.

Acid-Catalyzed Condensation

Thakare et al. demonstrated that adding catalytic amounts of concentrated H₂SO₄ (3–4 drops) accelerates Schiff base formation between N,N-dimethylaminobenzaldehyde and aniline derivatives. Applied to this compound, this method enhances reaction efficiency:

  • Mix 2-aminophenol (10 mmol) and 4-dimethylaminobenzaldehyde (10 mmol) in 30 mL ethanol.
  • Add 3–4 drops of H₂SO₄ and reflux at 70°C for 2 hours.
  • Neutralize with NaHCO₃, filter, and purify via column chromatography.

Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and driving the reaction to completion faster than uncatalyzed methods. Yields under these conditions typically exceed 80%.

Optimization of Reaction Parameters

Temperature and Time

Baran et al. observed that polymerization of Schiff base monomers occurs above 100°C. To isolate the monomeric this compound, maintaining temperatures below 80°C is critical. Prolonged reflux (>6 hours) risks side reactions, such as oxidation or polymerization.

Solvent Selection

Ethanol is the preferred solvent due to its polarity and ability to dissolve both reactants. Methanol and acetonitrile are alternatives, but ethanol balances cost and efficiency. Aqueous mixtures are unsuitable due to the hydrophobic nature of the reactants.

Characterization and Analytical Techniques

Spectroscopic Analysis

FTIR : Key peaks include:

  • O-H stretch: 3,400–3,500 cm⁻¹
  • C=N stretch: 1,620–1,640 cm⁻¹
  • Aromatic C-H: 3,050–3,100 cm⁻¹

¹H NMR (DMSO-d₆) :

  • Imine proton (CH=N): δ 8.4–8.6 ppm
  • Aromatic protons: δ 6.8–7.8 ppm (multiplet)
  • N(CH₃)₂: δ 3.0 ppm (singlet)

UV-Vis : Strong absorption at 320–350 nm attributed to π→π* transitions in the conjugated Schiff base system.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, with a 40% mass loss at 300°C due to breakdown of the azomethine group.

Comparative Analysis of Preparation Methods

Method Conditions Catalyst Time (h) Yield (%) Advantages Limitations
Ethanolic reflux 80°C, ethanol None 4–6 70–75 Simple setup, high purity Longer reaction time
Acid-catalyzed 70°C, ethanol H₂SO₄ 2 80–85 Faster reaction, higher yields Requires neutralization step
Solvent-free 60°C, neat None 1 60–65 Eco-friendly, low cost Lower yield, manual grinding

Chemical Reactions Analysis

Types of Reactions

o-(p-(Dimethylamino)benzylideneamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that o-(p-(Dimethylamino)benzylideneamino)phenol exhibits significant potential as an anticancer agent. It has been shown to inhibit C-Jun N-terminal kinase 1 (JNK1), a critical player in cancer cell signaling pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Biological Interaction Studies:
Molecular docking studies highlight the compound's ability to bind effectively with biological targets involved in cancer pathways. These interactions are crucial for developing therapies aimed at cancers characterized by JNK1 overactivity.

Material Science Applications

Conductive Polymers:
The unique combination of a dimethylamino group and a phenolic hydroxyl group suggests potential applications in material science. The compound can act as a monomer in forming conductive polymers and thermosetting resins. Studies on similar Schiff base monomers indicate their use in developing materials with enhanced electrical and optical properties .

Polymerization Studies:
Research has explored the synthesis of poly(2-[[4-(dimethylamino)benzylidene]amino]phenol), which demonstrated significant thermal stability and electrical conductivity upon doping. The conductivity level reported was 7×102S/cm7\times 10^{-2}\,S/cm, marking it as one of the highest values for polyphenols containing azomethine groups .

Antimicrobial Properties

Antimicrobial Activity:
Some Schiff base compounds, including this compound, have shown antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar activity against various bacterial strains and fungi, warranting further investigation into its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound Name Structural Features Biological Activity
This compoundDimethylamino group, phenolic hydroxylAnticancer, JNK1 inhibitor
4-DimethylaminobenzaldehydeAldehyde functional groupPrecursor for Schiff base synthesis
2-Amino-4-methylphenolAmino and methyl groupsModerate cytotoxicity
2-((4-Dimethylaminobenzylidene)amino)-5-methylphenolSimilar structure with methyl substitutionPotential anticancer activity

This comparison underscores the unique attributes of this compound, particularly its specific biological activities linked to its structural features.

Mechanism of Action

The mechanism of action of o-(p-(Dimethylamino)benzylideneamino)phenol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The Schiff base linkage in this compound enhances conjugation and stabilizes metal complexes, unlike 4-(dimethylamino)phenol, which lacks this feature .
  • Piperazine-containing analogs (e.g., 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol) exhibit higher solubility in polar solvents compared to dimethylamino derivatives due to their tertiary amine structure .

Antioxidant Activity

Nickel(II) complexes of this compound demonstrate moderate antioxidant activity in DPPH assays, with IC₅₀ values comparable to those of ascorbic acid derivatives. This activity is attributed to the phenolic -OH group and the electron-donating dimethylamino group, which stabilize free radical intermediates . In contrast, 4-(dimethylamino)phenol lacks metal-binding capacity and shows negligible antioxidant effects .

Acidity and Solubility

The phenolic -OH group in this compound has a pKa of ~10.2, slightly higher than unsubstituted phenol (pKa ~9.95) due to the electron-donating dimethylamino group reducing acidity . Comparatively, 4-nitrophenol (pKa ~7.1) is more acidic due to the electron-withdrawing nitro group .

Crystallographic and Structural Data

X-ray diffraction studies of related Schiff bases (e.g., (4-methylpiperazin-1-yl)(2-nitro-benzylidene)amine) reveal that the planarity of the imine group and intermolecular hydrogen bonding dictate crystal packing. For this compound, the para-dimethylamino group introduces steric hindrance, reducing π-π stacking compared to nitro-substituted analogs .

Biological Activity

o-(p-(Dimethylamino)benzylideneamino)phenol, a Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, antidiabetic, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with o-aminophenol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the formation of the Schiff base structure. The compound exhibits distinct spectral features indicative of its functional groups.

Antimicrobial Activity

Research indicates that this compound demonstrates broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a study assessing antimicrobial efficacy, the compound exhibited significant inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms ranged from 15.625 μM to 62.5 μM, showcasing its potential as an effective antimicrobial agent .

Antidiabetic Activity

The compound also shows promising antidiabetic properties . It acts as an inhibitor of key enzymes involved in carbohydrate metabolism, specifically:

  • α-amylase : Inhibition rate of 93.2%
  • α-glucosidase : Inhibition rate of 73.7%

These results suggest that this compound could be beneficial in managing postprandial blood glucose levels .

Anticancer Activity

Studies have highlighted the potential of this compound as an anticancer agent . Interaction studies with human DNA reveal that it may induce hyperchromism and hypochromism effects, indicating strong binding affinity which is crucial for anticancer activity. The compound demonstrated an IC50 value of 40.89 μg/mL against A549 lung cancer cells, suggesting moderate effectiveness in inhibiting cancer cell proliferation .

Summary of Biological Activities

Activity Type Target Organisms/Cells Effectiveness (IC50/MIC)
AntimicrobialS. aureus, E. coli, B. subtilisMIC: 15.625 - 62.5 μM
Antidiabeticα-amylase, α-glucosidaseAmylase Inhibition: 93.2%
Glucosidase Inhibition: 73.7%
AnticancerA549 lung cancer cellsIC50: 40.89 μg/mL

Case Studies

Several case studies have evaluated the biological effects of related Schiff base compounds, reinforcing the findings regarding their antimicrobial and anticancer activities:

  • A study conducted on a series of Schiff bases derived from dimethylaminobenzaldehyde showed promising antibacterial effects against MRSA strains with MIC values significantly lower than conventional antibiotics .
  • Another research highlighted the effectiveness of similar compounds in reducing biofilm formation in Pseudomonas aeruginosa, indicating that structural modifications could enhance their therapeutic potential .

Q & A

Basic Question: What is the synthetic pathway for o-(p-(Dimethylamino)benzylideneamino)phenol, and how is its structure validated?

Answer:
The compound is synthesized via a condensation reaction between o-aminophenol and p-dimethylaminobenzaldehyde in ethanol under reflux conditions . The reaction typically employs a 1:1 molar ratio of the amine and aldehyde, with catalytic acid (e.g., acetic acid) to facilitate Schiff base formation. Structural validation is achieved through:

  • NMR spectroscopy (¹H and ¹³C) to confirm imine bond formation (δ ~8.3 ppm for -CH=N-) and aromatic proton environments.
  • FTIR spectroscopy to identify the C=N stretching vibration (~1600–1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹).
  • Mass spectrometry (ESI-MS or EI-MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 269.3 for C₁₅H₁₆N₂O) .

Basic Question: How do substituent positions (e.g., o-, p-) in the benzylideneamino group influence the compound’s electronic properties?

Answer:
The p-dimethylamino group is a strong electron-donating substituent, which increases electron density on the aromatic ring via resonance and inductive effects. This enhances the ligand’s ability to coordinate with metal ions (e.g., Cu²⁺, Co²⁺) by stabilizing charge transfer . In contrast, o-substituents may sterically hinder coordination or alter conjugation pathways. Comparative UV-Vis studies (e.g., λₐbₛ shifts in metal complexes) and cyclic voltammetry (redox potential changes) are used to quantify electronic effects .

Advanced Question: What methodological approaches are used to study the DNA-binding and cytotoxic properties of this compound metal complexes?

Answer:
Experimental Design:

  • DNA-binding assays :
    • UV-Vis titration : Monitor hypochromism and bathochromic shifts in the ligand’s π→π* transitions upon interaction with DNA (e.g., calf thymus DNA).
    • Fluorescence quenching : Measure Stern-Volmer constants to assess intercalation or groove-binding modes.
    • Viscosity measurements : Detect changes in DNA helix length upon complex binding.
  • Cytotoxicity screening :
    • MTT assay : Evaluate cell viability (e.g., in HeLa or MCF-7 cell lines) after 24–48 hours of exposure to the complex.
    • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation, a mechanism linked to apoptosis .

Data Interpretation : Strong intercalators show >50% hypochromism, while groove binders exhibit moderate quenching. Cytotoxicity IC₅₀ values <20 μM indicate high potency .

Advanced Question: How can computational modeling optimize the design of Schiff base ligands for catalytic applications?

Answer:
Methodology :

  • DFT calculations : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, predicting redox activity and metal-ligand charge transfer.
  • Molecular docking : Simulate interactions with catalytic substrates (e.g., CO₂ for carbon capture) or enzyme active sites (e.g., tyrosinase inhibition).
  • MD simulations : Assess ligand stability in solvent environments (e.g., aqueous vs. DMSO) over 100-ns trajectories.

Case Study : For This compound, DFT reveals a low LUMO energy (-1.8 eV), favoring electron acceptance in photocatalytic reactions .

Basic Question: What analytical techniques are critical for assessing purity and degradation products of this compound?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to separate and quantify impurities (<2% acceptable for research-grade material).
  • TGA/DSC : Monitor thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications.
  • GC-MS : Identify volatile degradation byproducts (e.g., phenolic fragments) under oxidative conditions .

Advanced Question: How do solvent polarity and pH affect the stability of the Schiff base linkage in aqueous systems?

Answer:
Experimental Approach :

  • Kinetic studies : Track imine hydrolysis rates via UV-Vis at varying pH (2–12) and solvent polarities (e.g., water, ethanol, DMF).
  • NMR kinetics : Measure proton exchange rates in D₂O to quantify hydrolysis (e.g., half-life <1 hour in pH <3).

Findings : The p-dimethylamino group stabilizes the imine bond in polar aprotic solvents (e.g., DMF) due to reduced protonation susceptibility. Hydrolysis accelerates in acidic media (pH <4) via protonation of the imine nitrogen .

Basic Question: What are the key spectral signatures of this compound in comparison to its precursors?

Answer:

  • Precursors :
    • o-Aminophenol: FTIR shows N-H stretch (~3400 cm⁻¹) and O-H stretch (~3200 cm⁻¹).
    • p-Dimethylaminobenzaldehyde: C=O stretch (~1700 cm⁻¹).
  • Schiff Base Product :
    • Loss of N-H and C=O peaks.
    • Emergence of C=N stretch (~1620 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .

Advanced Question: How can contradictory data on ligand-metal binding constants be resolved?

Answer:
Root-Cause Analysis :

  • Method variability : Compare results from potentiometric titration (logβ = 8.2 ± 0.3) vs. spectrophotometric methods (logβ = 7.9 ± 0.2).
  • Ionic strength effects : Use Davies equation corrections for activity coefficients in high-ionic-strength media.
  • Competing ligands : Ensure exclusion of adventitious binders (e.g., chloride, acetate) via controlled pH and chelators (e.g., EDTA) .

Resolution : Report binding constants with explicit conditions (e.g., 25°C, 0.1 M KCl) and validate via multiple techniques.

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile aldehydes.
  • Waste disposal : Neutralize phenolic waste with 10% NaOH before incineration .

Advanced Question: How does this compound’s fluorescence behavior compare to structurally related Schiff bases?

Answer:
Methodology :

  • Quantum yield measurement : Use integrating sphere with quinine sulfate as standard (Φ = 0.55).
  • Solvatochromism studies : Record emission λₑₘ in solvents of varying polarity (e.g., hexane to water).

Findings : The p-dimethylamino group induces a bathochromic shift (~450 nm in DMSO) and enhances Stokes shift (Δλ >100 nm) due to intramolecular charge transfer (ICT) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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o-(p-(Dimethylamino)benzylideneamino)phenol
Reactant of Route 2
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o-(p-(Dimethylamino)benzylideneamino)phenol

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